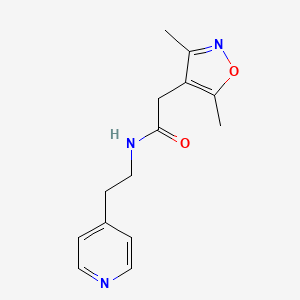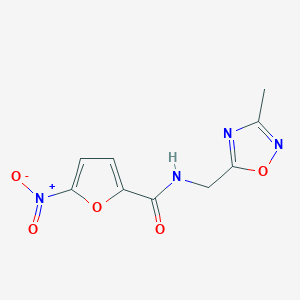
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17ClN4O2 and its molecular weight is 332.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of novel compounds involving piperazine derivatives, including the one of interest, has been a focus in medicinal chemistry. These compounds are synthesized through various chemical reactions and characterized for their structural properties using techniques like IR, NMR, and X-ray diffraction. Such compounds are investigated for their potential biological activities, including antimicrobial and antitumor effects (Bektaş et al., 2007), (Yurttaş et al., 2014).
Pharmacological Applications
- Piperazine derivatives have been widely explored for their central pharmacological activities. These include their use as antipsychotic, antidepressant, and anxiolytic agents. The piperazine moiety, a cyclic molecule with two nitrogen atoms, is identified as a promising structure for the development of therapeutic agents acting mainly through the activation of the monoamine pathway. Such research has led to the discovery and application of drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) (Brito et al., 2018).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor potentials of piperazine derivatives are another key area of scientific research. These compounds have been synthesized and evaluated for their efficacy against various microorganisms and cancer cell lines, demonstrating significant biological activity in certain cases. This highlights the potential of such compounds in developing new therapeutic strategies against infectious diseases and cancer (Aytemir et al., 2004).
Chemical Diversity and Molecular Interaction
- The chemical diversity of piperazine derivatives, including the ability to function as intermediates for library production, enables the exploration of a wide range of biological activities. These compounds can be functionalized to produce novel piperazine compounds with potential therapeutic applications. Studies on molecular interaction and structure-activity relationships further contribute to understanding their mechanism of action and enhancing their pharmacological profile (Chamakuri et al., 2018).
Propiedades
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKFUSRCUPVYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)


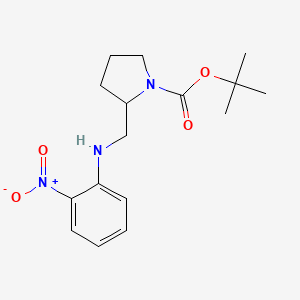
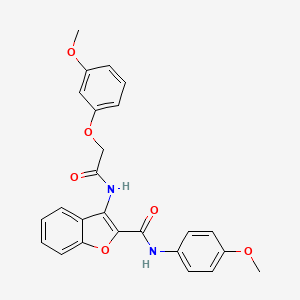
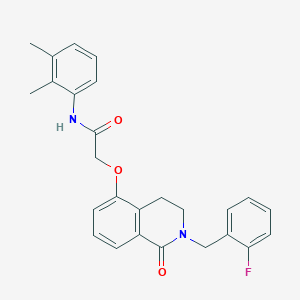
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)
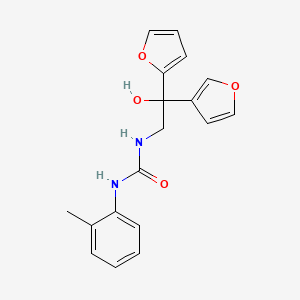
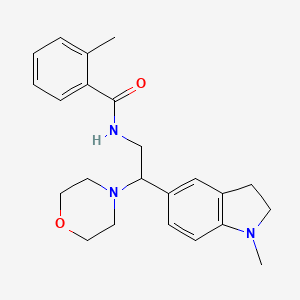
![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2839401.png)

